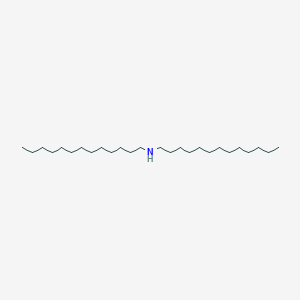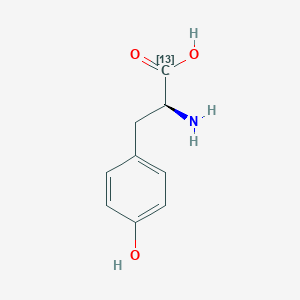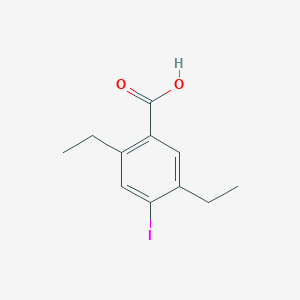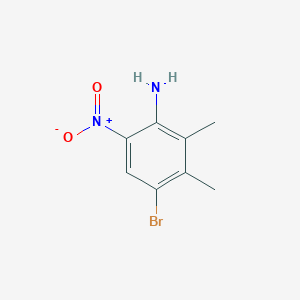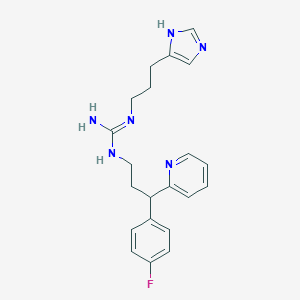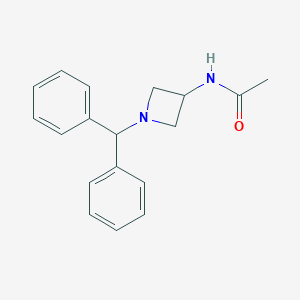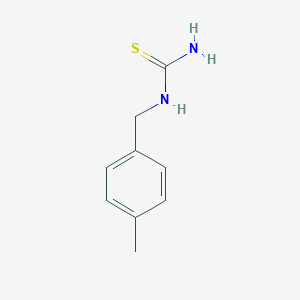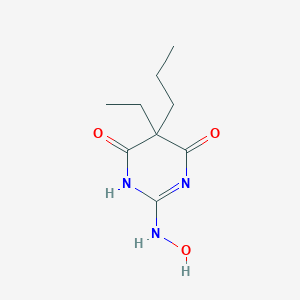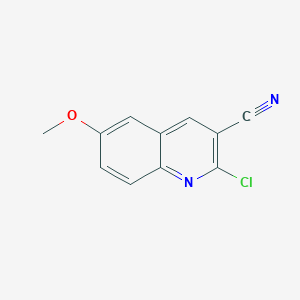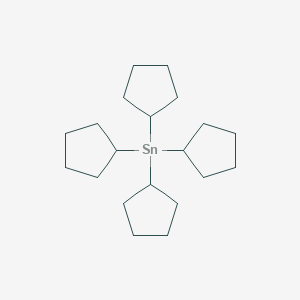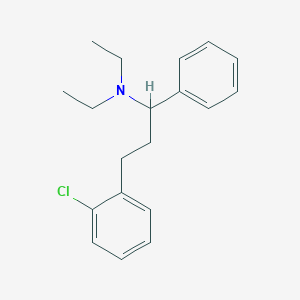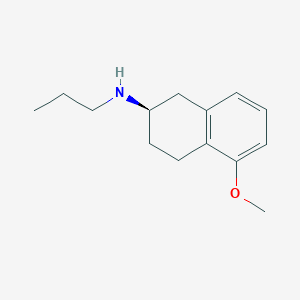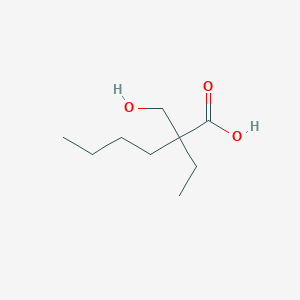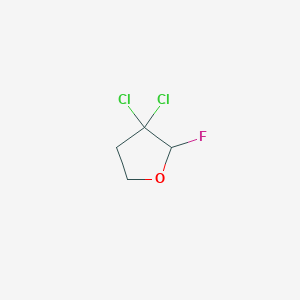![molecular formula C23H20Cl4N5NaO3 B009285 Sodium;4-[(4-aminophenyl)diazenyl]-3-methylaniline;methanolate;methyl 2,3,4,5-tetrachloro-6-cyanobenzoate CAS No. 106276-78-2](/img/structure/B9285.png)
Sodium;4-[(4-aminophenyl)diazenyl]-3-methylaniline;methanolate;methyl 2,3,4,5-tetrachloro-6-cyanobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;4-[(4-aminophenyl)diazenyl]-3-methylaniline;methanolate;methyl 2,3,4,5-tetrachloro-6-cyanobenzoate, commonly known as sodium azide, is a highly reactive and toxic compound. It is widely used in scientific research as an inhibitor, preservative, and reagent.
作用机制
Sodium azide inhibits cytochrome c oxidase by binding to the heme group of the enzyme. This prevents the transfer of electrons in the electron transport chain, leading to a decrease in ATP production and cellular respiration. Sodium azide also induces apoptosis by activating the caspase cascade, a series of proteases that cleave specific proteins and ultimately lead to cell death.
生化和生理效应
Sodium azide is highly toxic and can cause severe health effects upon exposure. It can cause respiratory failure, seizures, and even death. In addition, sodium azide can also cause DNA damage and mutagenesis, leading to genetic abnormalities.
实验室实验的优点和局限性
One of the major advantages of using sodium azide in lab experiments is its ability to selectively inhibit cytochrome c oxidase, allowing researchers to study the effects of decreased ATP production on cellular processes. However, sodium azide is highly toxic and requires careful handling and disposal. In addition, its use is limited in live animal experiments due to its toxicity.
未来方向
There are several future directions for the use of sodium azide in scientific research. One area of interest is the study of its effects on the gut microbiome, as it has been shown to have antimicrobial properties. Another area of interest is its potential use as a cancer treatment, as it can induce apoptosis in cancer cells. Further research is needed to explore these potential applications and to develop safer methods of handling and using sodium azide in lab experiments.
Conclusion:
Sodium azide is a highly reactive and toxic compound that is widely used in scientific research. Its ability to selectively inhibit cytochrome c oxidase and induce apoptosis makes it a valuable tool in the study of cellular processes. However, its toxicity requires careful handling and disposal, and its use is limited in live animal experiments. Further research is needed to explore its potential applications and to develop safer methods of handling and using sodium azide in lab experiments.
合成方法
Sodium azide is synthesized through the reaction between sodium nitrite and hydrazoic acid. The reaction produces sodium azide, water, and nitrogen gas. The synthesis process requires careful handling due to the explosive nature of the compound.
科学研究应用
Sodium azide is widely used in scientific research as an inhibitor of cytochrome c oxidase, an enzyme involved in cellular respiration. It is also used as a preservative in biological samples and as a reagent in chemical reactions. Sodium azide is particularly useful in the study of apoptosis, a programmed cell death mechanism, as it can induce apoptosis in cells.
属性
CAS 编号 |
106276-78-2 |
|---|---|
产品名称 |
Sodium;4-[(4-aminophenyl)diazenyl]-3-methylaniline;methanolate;methyl 2,3,4,5-tetrachloro-6-cyanobenzoate |
分子式 |
C23H20Cl4N5NaO3 |
分子量 |
579.2 g/mol |
IUPAC 名称 |
sodium;4-[(4-aminophenyl)diazenyl]-3-methylaniline;methanolate;methyl 2,3,4,5-tetrachloro-6-cyanobenzoate |
InChI |
InChI=1S/C13H14N4.C9H3Cl4NO2.CH3O.Na/c1-9-8-11(15)4-7-13(9)17-16-12-5-2-10(14)3-6-12;1-16-9(15)4-3(2-14)5(10)7(12)8(13)6(4)11;1-2;/h2-8H,14-15H2,1H3;1H3;1H3;/q;;-1;+1 |
InChI 键 |
DRKWDZRMCXCQPP-UHFFFAOYSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)N)N=NC2=CC=C(C=C2)N.C[O-].COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N.[Na+] |
SMILES |
CC1=C(C=CC(=C1)N)N=NC2=CC=C(C=C2)N.C[O-].COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N.[Na+] |
规范 SMILES |
CC1=C(C=CC(=C1)N)N=NC2=CC=C(C=C2)N.C[O-].COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N.[Na+] |
同义词 |
Benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, methyl ester, reaction products with 4-[(4-aminophenyl)azo]-3-methylbenzenamine and sodium methoxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



